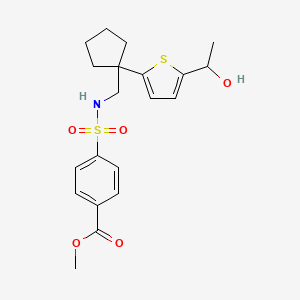

N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

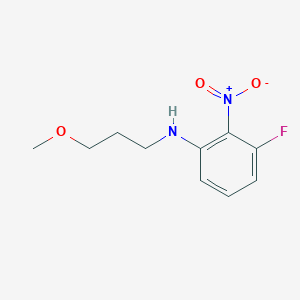

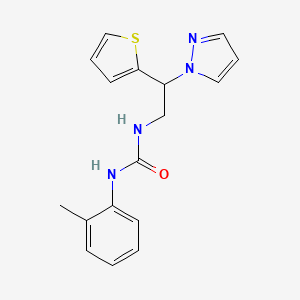

“N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound . It is a derivative of quinazolin-2,4-dione . The compound has been studied for its potential anticonvulsant activity .

Synthesis Analysis

The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was achieved by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate at a temperature 70-80 ˚С .Molecular Structure Analysis

The molecular structure of the compound was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation reactions .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives have been explored for their potential anticonvulsant activities. A study synthesized 1-benzylsubstituted derivatives of this compound and evaluated their affinity to GABAergic biotargets and their anticonvulsant activity in a PTZ-induced seizures model in mice. Although the synthesized substances did not exhibit significant anticonvulsant activity, the research established the key role of the NHCO cyclic fragment in this activity and found a positive correlation between in vivo studies and in silico docking calculations, suggesting the use of this docking methodology to optimize screening for anticonvulsant activity (El Kayal et al., 2022).

Anticancer Activity Compounds structurally similar to N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, like substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, have been synthesized and evaluated for their cytotoxicity and anticancer activity. These studies found that certain derivatives showed considerable cytotoxicity and were highly active against cancer cell lines like colon, melanoma, and ovarian cancer. The structure-activity relationship (SAR-analysis) of these compounds was discussed to understand their mode of action (Kovalenko et al., 2012).

Neuroprotective Effects Derivatives of N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, like SP-8203, have shown neuroprotective effects and improved cognitive impairment in ischemic brain injury through blocking NMDA receptor-mediated excitotoxicity. This research indicates the potential therapeutic roles of such derivatives in cerebral ischemia (Noh et al., 2011).

DNA Interaction Studies Some derivatives of N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been synthesized and studied for their interaction with DNA. These studies found that certain derivatives were photo-active towards plasmid DNA under UV irradiation, suggesting their potential use in photo-chemo or photodynamic therapeutics, especially in the context of anticancer and antimicrobial activities (Mikra et al., 2022).

Eigenschaften

IUPAC Name |

N-butan-2-yl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-9(2)15-12(18)8-17-13(19)10-6-4-5-7-11(10)16-14(17)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDXOACACJTIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)

![dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632594.png)

![Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2632595.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)